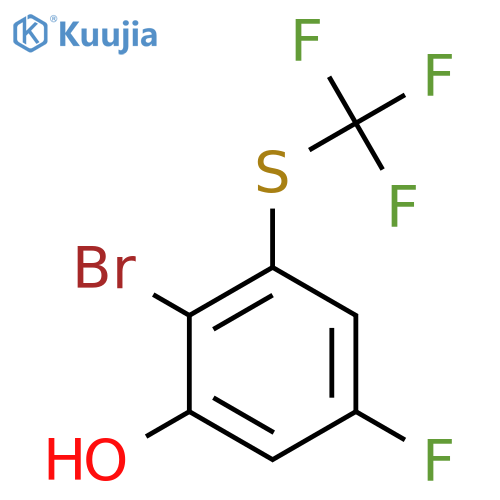Cas no 1807115-53-2 (2-Bromo-5-fluoro-3-(trifluoromethylthio)phenol)

1807115-53-2 structure
商品名:2-Bromo-5-fluoro-3-(trifluoromethylthio)phenol
CAS番号:1807115-53-2
MF:C7H3BrF4OS
メガワット:291.060734033585
CID:4974124
2-Bromo-5-fluoro-3-(trifluoromethylthio)phenol 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-5-fluoro-3-(trifluoromethylthio)phenol
-
- インチ: 1S/C7H3BrF4OS/c8-6-4(13)1-3(9)2-5(6)14-7(10,11)12/h1-2,13H
- InChIKey: BBIWPODQEZSQPA-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC(=CC=1SC(F)(F)F)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 201
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 45.5
2-Bromo-5-fluoro-3-(trifluoromethylthio)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013020650-250mg |
2-Bromo-5-fluoro-3-(trifluoromethylthio)phenol |
1807115-53-2 | 97% | 250mg |
504.00 USD | 2021-06-24 | |
| Alichem | A013020650-500mg |
2-Bromo-5-fluoro-3-(trifluoromethylthio)phenol |
1807115-53-2 | 97% | 500mg |
815.00 USD | 2021-06-24 | |
| Alichem | A013020650-1g |
2-Bromo-5-fluoro-3-(trifluoromethylthio)phenol |
1807115-53-2 | 97% | 1g |
1,579.40 USD | 2021-06-24 |
2-Bromo-5-fluoro-3-(trifluoromethylthio)phenol 関連文献
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
1807115-53-2 (2-Bromo-5-fluoro-3-(trifluoromethylthio)phenol) 関連製品
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
